3-Bromo-4-isopropoxybenzaldehyde

Descripción general

Descripción

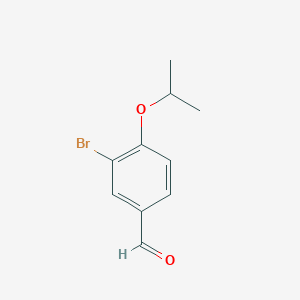

3-Bromo-4-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a bromine atom at the third position and an isopropoxy group at the fourth position on a benzaldehyde ring . This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Bromo-4-isopropoxybenzaldehyde typically begins with commercially available 4-hydroxybenzaldehyde.

Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Bromo-4-isopropoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: 3-Bromo-4-isopropoxybenzoic acid.

Reduction: 3-Bromo-4-isopropoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 3-Bromo-4-isopropoxybenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of brominated and isopropoxy-substituted benzaldehydes on biological systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-isopropoxybenzaldehyde depends on its specific application. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects .

Comparación Con Compuestos Similares

3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

3-Bromo-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

4-Isopropoxybenzaldehyde: Lacks the bromine atom at the third position.

Uniqueness: 3-Bromo-4-isopropoxybenzaldehyde is unique due to the combination of its bromine and isopropoxy substituents, which can impart distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-Bromo-4-isopropoxybenzaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound serves as a versatile building block in the synthesis of complex organic molecules and exhibits potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a bromine atom and an isopropoxy group attached to a benzaldehyde moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a probe in enzyme-catalyzed reactions and its potential therapeutic applications. It has been identified as an intermediate in the synthesis of various bioactive compounds, making it significant for drug development and metabolic studies.

The mechanism of action for this compound involves its electrophilic nature due to the electron-withdrawing bromine atom and the aldehyde group. This characteristic allows it to undergo nucleophilic attacks, which can lead to covalent modifications of enzymes and proteins, thereby affecting their activity .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds related to this compound. For instance, compounds derived from similar scaffolds have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents. Specifically, some analogues demonstrated increased potency against prostate cancer cells, suggesting that structural modifications can enhance biological activity .

Enzyme Inhibition Studies

Research has highlighted the inhibitory effects of this compound on aldehyde dehydrogenases (ALDHs), which are crucial enzymes involved in detoxification processes. The compound's ability to selectively inhibit specific ALDH isoforms has implications for cancer therapy, as certain ALDHs are overexpressed in tumor cells .

Data Table: Biological Activity Summary

| Activity | Effect | IC50 (μM) | Cell Line |

|---|---|---|---|

| Antiproliferative | Moderate inhibition | 10 - 200 | Prostate Cancer (PC-3, LNCaP) |

| ALDH Inhibition | Selective inhibition | <10 | Various Cancer Lines |

Case Studies

- Case Study on Anticancer Activity : A study investigated several derivatives of benzaldehyde compounds, including this compound, for their cytotoxic effects on prostate cancer cell lines. The results indicated that modifications to the benzaldehyde structure could significantly enhance antiproliferative activity, with some derivatives outperforming established drugs like DEAB .

- Enzyme Interaction Analysis : Another research effort focused on the interaction between this compound and ALDH isoforms. The study employed kinetic assays to determine the binding affinity and inhibition constants, revealing that certain structural features of the compound facilitate stronger interactions with ALDHs compared to other tested compounds .

Propiedades

IUPAC Name |

3-bromo-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKWLPJYKNZGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397057 | |

| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-84-3 | |

| Record name | 3-Bromo-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.